molecular formula C19H20ClN3O2 B564468 8-Methoxy Loxapine-d3 CAS No. 1189647-48-0

8-Methoxy Loxapine-d3

Cat. No. B564468
M. Wt: 360.856
InChI Key: CQTLHLYDQYOEJW-FIBGUPNXSA-N
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Description

8-Methoxy Loxapine-d3 is a chemical compound that has gained a lot of attention in the scientific community due to its potential therapeutic applications. It is a derivative of Loxapine, which is a typical antipsychotic medication used to treat schizophrenia and other psychotic disorders. 8-Methoxy Loxapine-d3 is a deuterated form of Loxapine, which means that it contains three deuterium atoms instead of hydrogen atoms. This modification makes it a useful tool for scientific research, particularly in the field of neuroscience.

Mechanism Of Action

The mechanism of action of 8-Methoxy Loxapine-d3 is similar to that of Loxapine. It works by blocking the activity of dopamine receptors in the brain, which are responsible for regulating mood, motivation, and reward. By blocking these receptors, 8-Methoxy Loxapine-d3 can help to reduce the symptoms of schizophrenia and other psychotic disorders.

Biochemical And Physiological Effects

The biochemical and physiological effects of 8-Methoxy Loxapine-d3 are similar to those of Loxapine. It can cause a range of side effects, including dizziness, drowsiness, dry mouth, and constipation. However, because it is a deuterated form of Loxapine, it may have slightly different effects on the body.

Advantages And Limitations For Lab Experiments

The main advantage of using 8-Methoxy Loxapine-d3 in lab experiments is that it is a useful tool for studying the mechanisms of action of various neurotransmitters and receptors in the brain. It is also relatively easy to synthesize and can be used in a wide range of experiments. However, one limitation is that it is not yet widely available, which may limit its use in some labs.

Future Directions

There are many potential future directions for research on 8-Methoxy Loxapine-d3. One area of interest is its potential as a treatment for neurological disorders such as schizophrenia and bipolar disorder. Another area of interest is its potential as a tool for studying the effects of drugs on the brain and developing new treatments for neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of 8-Methoxy Loxapine-d3 and to identify any potential side effects.

Synthesis Methods

The synthesis of 8-Methoxy Loxapine-d3 involves the deuteration of Loxapine using deuterium gas and a palladium catalyst. This process replaces three hydrogen atoms with deuterium atoms, resulting in the formation of 8-Methoxy Loxapine-d3. The synthesis method is relatively straightforward and can be carried out in a laboratory setting.

Scientific Research Applications

8-Methoxy Loxapine-d3 has a wide range of potential applications in scientific research. It is particularly useful in the field of neuroscience, where it can be used to study the mechanisms of action of various neurotransmitters and receptors in the brain. It can also be used to investigate the effects of drugs on the brain and to develop new treatments for neurological disorders.

properties

IUPAC Name

8-chloro-3-methoxy-6-[4-(trideuteriomethyl)piperazin-1-yl]benzo[b][1,4]benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2/c1-22-7-9-23(10-8-22)19-15-11-13(20)3-5-17(15)25-18-6-4-14(24-2)12-16(18)21-19/h3-6,11-12H,7-10H2,1-2H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTLHLYDQYOEJW-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)OC)OC4=C2C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCN(CC1)C2=NC3=C(C=CC(=C3)OC)OC4=C2C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676009
Record name 2-Chloro-8-methoxy-11-[4-(~2~H_3_)methylpiperazin-1-yl]dibenzo[b,f][1,4]oxazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methoxy Loxapine-d3

CAS RN

1189647-48-0
Record name 2-Chloro-8-methoxy-11-[4-(~2~H_3_)methylpiperazin-1-yl]dibenzo[b,f][1,4]oxazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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